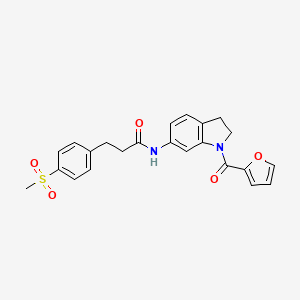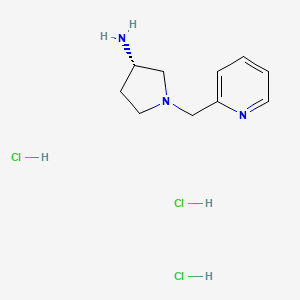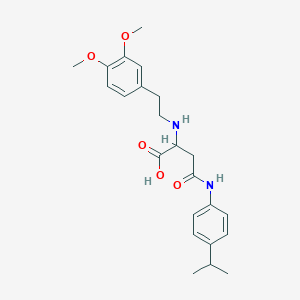
(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)(3-methoxy-2-methyl-2H-indazol-6-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Indazole derivatives also have diverse biological activities and have been explored for newer therapeutic possibilities .
Molecular Structure Analysis
The compound contains a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It also contains an indazole ring, which is a bicyclic compound consisting of fused benzene and pyrazole rings .Chemical Reactions Analysis
Piperidine derivatives undergo various reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . Protodeboronation of alkyl boronic esters has been reported in the literature .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthesis Techniques : Studies on related compounds focus on the synthesis of novel bioactive heterocycles, employing techniques like X-ray diffraction for structural confirmation. For example, a study on the synthesis, structural exploration, and Hirshfeld surface analysis of a novel bioactive heterocycle highlights the importance of molecular stability provided by inter and intramolecular hydrogen bonds (S. Benaka Prasad et al., 2018).
Crystal Structure : Another study on the crystal structure of related compounds uses X-ray crystallography to investigate molecular conformations, demonstrating the utility of this technique in understanding compound stability and interactions (P.-Y. Huang et al., 2021).
Biological Activities
Antimicrobial and Antitumoral Activities : Research on structurally similar compounds often investigates their potential biological activities. For instance, studies on the antimicrobial activity of 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives against pathogenic bacterial and fungal strains reveal promising therapeutic applications (L. Mallesha et al., 2014).
Herbicidal and Insecticidal Activities : Some compounds have been evaluated for their herbicidal and insecticidal properties, highlighting the diversity of potential applications for these chemical structures in agriculture and pest control (Baolei Wang et al., 2015).
Chemical Properties and Applications
Catalysis and Synthesis : Certain studies focus on the catalyst- and solvent-free synthesis of related compounds, underscoring the importance of developing efficient and environmentally friendly synthetic routes for these chemicals (R. Moreno-Fuquen et al., 2019).
Fluorophore Synthesis : The synthesis of fluorinated analogs of known fluorophores showcases the potential use of these compounds in enhancing photostability and improving spectroscopic properties, which could be relevant in the development of new imaging agents and diagnostic tools (Zachary R. Woydziak et al., 2012).
Direcciones Futuras
Propiedades
IUPAC Name |
[3-(4-fluorophenyl)sulfonylpiperidin-1-yl]-(3-methoxy-2-methylindazol-6-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O4S/c1-24-21(29-2)18-10-5-14(12-19(18)23-24)20(26)25-11-3-4-17(13-25)30(27,28)16-8-6-15(22)7-9-16/h5-10,12,17H,3-4,11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADSSYKFDKJCGHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=CC(=CC2=N1)C(=O)N3CCCC(C3)S(=O)(=O)C4=CC=C(C=C4)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methoxy-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde](/img/structure/B2748906.png)
![Methyl 3-[2-(2-aminoethoxy)ethoxy]propanoate;hydrochloride](/img/structure/B2748907.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-phenylacetate](/img/structure/B2748910.png)
![6-Chloro-2-naphtho[2,1-b]furan-2-ylimidazo[1,2-a]pyridine](/img/structure/B2748911.png)


![N,N-dimethyl-4-{[(3-methylbutyl)amino]methyl}aniline](/img/structure/B2748916.png)

![N-(5-(benzo[d]thiazole-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2748920.png)


![4-methyl-4-p-tolyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B2748924.png)
